molecular formula C9H9NO2 B2915232 5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 31366-49-1

5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No. B2915232
CAS RN: 31366-49-1
M. Wt: 163.176
InChI Key: IZEWFCAHXGQOIA-UHFFFAOYSA-N
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Description

5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one is a chemical compound that has been mentioned in the context of various scientific research . It’s a part of a series of molecules having 4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methane substituted sulfonamide derivatives .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new benzoxazine monomer terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE) with bis-ester groups has been synthesized from the simple esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) . Another method for the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones involves a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the polymerization behavior of TMBE was studied by differential scanning calorimetry (DSC) and FT-IR after each cure stage . Also, a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids was reported for the first time .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the dynamic mechanical analysis of PTMBE showed that the Tg was 110 C. Thermogravimetric analysis reveals better thermal stability as evidenced by the 5% and 10% weight-loss temperatures (Td5 and Td10) of PTMBE, which were 263 and 289 C, respectively, with a char yield of 27% at 800 C .

Scientific Research Applications

Synthesis of Aromatic Ester-Based Polybenzoxazines

5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one: is utilized in the synthesis of novel aromatic ester-based polybenzoxazines. These materials are known for their excellent properties such as high glass transition temperature, flame retardancy, and low water absorption, making them suitable for applications in flame retardant laminates, vacuum pump rotors, printed circuit boards, and friction materials .

Development of Toughened Polybenzoxazines

The compound plays a role in the molecular design aimed at overcoming the inherent brittleness of polybenzoxazines. By synthesizing tough benzoxazine monomers that contain flexible segments, researchers can improve the toughness of the resulting polybenzoxazines without significantly sacrificing their desirable properties .

Thermal Stability Enhancement

In the field of materials science, 5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one contributes to the development of polybenzoxazines with better thermal stability. The cross-linked polybenzoxazines exhibit higher weight-loss temperatures and char yield, indicating improved performance at elevated temperatures .

TFA-Catalyzed Synthesis

The compound is involved in trifluoroacetic acid (TFA)-catalyzed tandem reactions. This method is significant for the synthesis of 3-aryl-2H-benzo[B][1,4]oxazin-2-ones, demonstrating compatibility with a wide range of functional groups and confirming the synthetic utility of this approach .

Natural Product Synthesis

The versatility of 5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one extends to the synthesis of natural products. It has been used in the synthesis of cephalandole A, showcasing the compound’s utility in the creation of complex organic molecules .

Drug Development Platform

Drawing from the related field of benzimidazole research, compounds like 5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one offer a stable platform for drug development. The structural stability and reactivity of such compounds make them suitable candidates for pharmaceutical research and development .

Mechanism of Action

The mechanism of action for the formation of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones involves ring-opening and cyclization steps .

properties

IUPAC Name

5-methyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-3-2-4-7-9(6)10-8(11)5-12-7/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEWFCAHXGQOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one

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